2-Amino-2-(4-chlorophenyl)acetic acid
Overview
Description
2-Amino-2-(4-chlorophenyl)acetic acid is a derivative of glycine . It is a useful organic compound that can be used in life science research . The CAS number for this compound is 6212-33-5 .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-(4-chlorophenyl)acetic acid is C8H8ClNO2 . The molecular weight is 185.61 .Physical And Chemical Properties Analysis
2-Amino-2-(4-chlorophenyl)acetic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 328.8±32.0 °C at 760 mmHg . The melting point is 220-230°C . The flash point is 152.7±25.1 °C .Scientific Research Applications
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Pharmaceutical Research
- “2-Amino-2-(4-chlorophenyl)acetic acid” is a derivative of Glycine . Glycine derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in pharmaceutical research are not specified in the source .
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Synthesis of Indole Derivatives
- Compounds like “2-Amino-2-(4-chlorophenyl)acetic acid” have been used in the synthesis of indole derivatives .
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in the synthesis of indole derivatives are not specified in the source .
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Synthesis of Phenylacetoxy Cellulosics
- “2-Chlorophenylacetic acid”, a similar compound, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in the synthesis of phenylacetoxy cellulosics are not specified in the source .
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Anticancer Properties
- “4-Chlorophenylacetic acid”, another similar compound, possesses anticancer properties . It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in the treatment of estrogen-sensitive breast cancer are not specified in the source .
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Inflammation Inhibition
- Compounds similar to “2-Amino-2-(4-chlorophenyl)acetic acid” have shown significant inflammation inhibition .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in inflammation inhibition are not specified in the source .
- Simulation Visualizations
- “2-((4-Chlorophenyl)amino)acetic acid”, a similar compound, has been used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .
- The outcomes obtained from the use of this compound in simulation visualizations are not specified in the source .
Safety And Hazards
Future Directions
Amino acids and their derivatives, including 2-Amino-2-(4-chlorophenyl)acetic acid, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances . Therefore, future research could focus on exploring their potential benefits and applications in various fields, such as sports nutrition and health supplements.
properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJGBYXRJVIYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863712 | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Amino-2-(4-chlorophenyl)acetic acid | |
CAS RN |
6212-33-5, 43189-37-3 | |
Record name | α-Amino-4-chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6212-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006212335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-amino-4-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Amino(4-chlorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-Chlorophenyl)glycine, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM2JW43TGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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